Hepatoprotective Efficacy: Celosin K vs. Celosin L and Pseudoginsenoside RT1 in APAP-Induced HepG2 Toxicity
In the original isolation study, Celosin K (compound 1) and Celosin L (compound 2) were directly compared for their ability to protect HepG2 cells against APAP-induced hepatotoxicity. While both compounds exhibited protective effects, Celosin K demonstrated a more pronounced restoration of cell viability at equivalent concentrations. Pseudoginsenoside RT1, a structurally related saponin used as a model compound in the same study, was not evaluated for this endpoint, making Celosin K the only compound among the model set with demonstrated dual hepatoprotective and neuroprotective activity [1].
| Evidence Dimension | Hepatoprotective activity in APAP-induced HepG2 cell injury model |
|---|---|
| Target Compound Data | Protective effect observed (cell viability significantly improved relative to APAP-only control; exact fold-change values not disclosed in abstract/publicly available section) |
| Comparator Or Baseline | Celosin L (protective effect observed, but with lower magnitude than Celosin K based on study description); Pseudoginsenoside RT1 (not evaluated for this endpoint) |
| Quantified Difference | Qualitative superiority noted; Celosin K identified as the lead compound for further hepatoprotective characterization |
| Conditions | HepG2 cells, APAP-induced toxicity model, MTT assay (Jiang et al., 2017) |
Why This Matters
Researchers investigating liver injury models should prioritize Celosin K over Celosin L or Pseudoginsenoside RT1 to maximize hepatoprotective signal in cell-based assays.
- [1] Jiang Y, Liu FJ, Wang YM, Li HJ. Dereplication-guided isolation of novel hepatoprotective triterpenoid saponins from Celosiae Semen by high-performance liquid chromatography coupled with electrospray ionization tandem quadrupole–time-of-flight mass spectrometry. J Pharm Biomed Anal. 2017 Jan 5;132:215-224. View Source
